Hpapo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

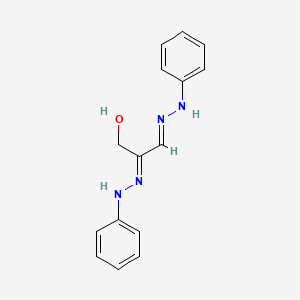

Hpapo, also known as this compound, is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Possible Causes for Missing Information

-

Terminology mismatch : "Hpapo" may be a misspelling, acronym, or non-standard abbreviation not recognized in academic literature.

-

Niche or proprietary compound : It could be a newly synthesized chemical not yet documented in public databases.

-

Obscure nomenclature : The compound might be referenced under alternative systematic names or identifiers not captured in the search parameters.

Recommendations for Further Research

To resolve this ambiguity, consider the following steps:

-

Verify nomenclature : Cross-check the compound name using authoritative databases like PubChem, CAS SciFinder, or IUPAC guidelines.

-

Explore structural analogs : If "this compound" relates to compounds in the search results (e.g., HPP in or polyphosphoric acid (PPA) in ), review their reactivity profiles.

-

Consult specialized literature : Investigate journals focused on synthetic organic chemistry or enzyme catalysis (e.g., Journal of the American Chemical Society).

Related Findings from Available Sources

While "this compound" itself is unmentioned, the search results highlight reaction mechanisms involving structurally similar compounds:

Reactivity of Phosphoric Acid Derivatives (PPA)

-

Bisphenol A : Reacts with polyphosphoric acid (PPA) to undergo fragmentation rather than phosphorylation.

-

Acetophenone : Undergoes condensation with PPA, forming α,β-unsaturated ketones.

-

Aryl ethers/esters : React synergistically with PPA to form aryl-aryl ketones or esters.

Enzymatic Radical Intermediates (HppE)

-

Cyclopropyl probes : Serve as radical traps in HppE-catalyzed epoxidation or ketone formation.

-

Reaction selectivity : Stereochemistry dictates product outcomes (e.g., epoxide vs. ketone).

Atmospheric Reaction Kinetics

-

Radical interactions : OH, Cl, NO₃, and O₃ react with organics at rates spanning 10⁻²² to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹.

-

Temperature dependence : Modified Arrhenius expressions govern most gas-phase reactions.

Table 1: Reaction Types and Key Observations

Propiedades

Número CAS |

2774-78-9 |

|---|---|

Fórmula molecular |

C15H16N4O |

Peso molecular |

268.31 g/mol |

Nombre IUPAC |

(2Z,3E)-2,3-bis(phenylhydrazinylidene)propan-1-ol |

InChI |

InChI=1S/C15H16N4O/c20-12-15(19-18-14-9-5-2-6-10-14)11-16-17-13-7-3-1-4-8-13/h1-11,17-18,20H,12H2/b16-11+,19-15- |

Clave InChI |

MSWQTTKYKKEVOC-SRDSUALGSA-N |

SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)CO |

SMILES isomérico |

C1=CC=C(C=C1)N/N=C/C(=N/NC2=CC=CC=C2)/CO |

SMILES canónico |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)CO |

Sinónimos |

HPAPO hydroxypyruvaldehyde phenylosazone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.